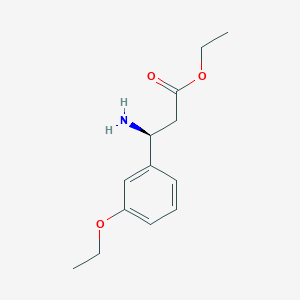
1-(4-Bromophenyl)-2-p-tolylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-p-tolylethanone is an organic compound with the molecular formula C15H13BrO It is a ketone derivative characterized by the presence of a bromine atom on the phenyl ring and a tolyl group attached to the ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2-p-tolylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-bromobenzoyl chloride reacts with p-tolyl ethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Another method involves the bromination of 1-(4-phenyl)-2-p-tolylethanone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces the bromine atom at the para position of the phenyl ring .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-2-p-tolylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or other oxidized derivatives.
Reduction: Formation of 1-(4-bromophenyl)-2-p-tolyl ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-p-tolylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-p-tolylethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the ketone group can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)-2-phenylethanone: Similar structure but lacks the tolyl group.
1-(4-Bromophenyl)-2-methylpropanone: Similar structure with a different alkyl group.
4-Bromoacetophenone: Lacks the additional alkyl group on the ethanone moiety.
Uniqueness
1-(4-Bromophenyl)-2-p-tolylethanone is unique due to the presence of both the bromine atom and the tolyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C15H13BrO |
|---|---|
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13BrO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 |
Clave InChI |
KUFSHIHMAHIGFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)



![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)

![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)

![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)

![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)

